tert-butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate
Description
tert-Butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate is a carbamate-protected amine derivative featuring a pyrrolidine scaffold substituted with a 2-aminophenyl group. The tert-butyl carbamate moiety serves as a protective group for the amine, enhancing stability during synthetic processes. Its structure allows for diverse functionalization, enabling exploration of structure-activity relationships (SARs) .
Properties
Molecular Formula |
C15H23N3O2 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-11-8-9-18(10-11)13-7-5-4-6-12(13)16/h4-7,11H,8-10,16H2,1-3H3,(H,17,19) |
InChI Key |
YCLRIYMDMZTSSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CC=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with 2-aminophenylpyrrolidine. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a palladium catalyst in a solvent like 1,4-dioxane . The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted carbamates or amines
Scientific Research Applications
Chemistry: tert-Butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate is used as a building block in organic synthesis. It is employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: In biological research, this compound is used as a biochemical reagent. It can be used to study enzyme interactions and protein modifications .
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It can be used as a precursor in the synthesis of pharmaceutical intermediates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can selectively enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . These interactions play a crucial role in its biological activity and potential therapeutic applications.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Substituent Effects on Reactivity and Bioactivity
- Electron-Donating vs. In contrast, nitro-substituted analogs (e.g., 3-fluoro-5-nitrophenyl in ) exhibit reduced electron density, which may alter metabolic stability or receptor affinity.
- Bromine also serves as a handle for Suzuki-Miyaura cross-coupling reactions.
- Heterocyclic Systems : Pyridine () and triazolopyrazine () moieties introduce nitrogen atoms, enabling hydrogen bonding and π-stacking interactions with biological targets.
Stereochemical and Conformational Variations
- Chiral Centers : The (R)-configuration in the 2-chlorophenyl ethyl analog () and (S)-configuration in the 4-chlorobenzyl derivative () highlight the role of stereochemistry in modulating target engagement. Enantiomers may exhibit divergent pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
